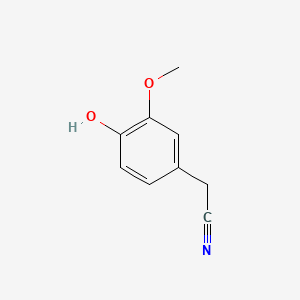









|
REACTION_CXSMILES
|
CN[CH2:3][C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.[C-:13]#[N:14].[Na+].C(O)(=O)C>CS(C)=O.O>[OH:10][C:9]1[CH:11]=[CH:12][C:4]([CH2:3][C:13]#[N:14])=[CH:5][C:6]=1[O:7][CH3:8] |f:1.2|
|


|
Name
|
|
|
Quantity
|
160.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CNCC1=CC(OC)=C(O)C=C1
|
|
Name
|
|
|
Quantity
|
54 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for a further 2 hours under nitrogen at 125°C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
|
Type
|
TEMPERATURE
|
|
Details
|
It then cooled to 80°C
|
|
Type
|
DISTILLATION
|
|
Details
|
the dimethylsulphoxide is distilled off in a water-pump vacuum
|
|
Type
|
ADDITION
|
|
Details
|
900 ml of water are added to the residue which
|
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with 350 ml of chloroform
|
|
Type
|
EXTRACTION
|
|
Details
|
The chloroform phase is extracted
|
|
Type
|
STIRRING
|
|
Details
|
by shaking with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulphate
|
|
Type
|
DISTILLATION
|
|
Details
|
On distilling off the chloroform in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
an oil is obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
which is cooled
|
|
Type
|
CUSTOM
|
|
Details
|
The crystals formed
|
|
Type
|
CUSTOM
|
|
Details
|
melt at 53°-54°C
|
|
Type
|
CUSTOM
|
|
Details
|
(boiling point0.1 :140°-144°C)
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C=C(C=C1)CC#N)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |